molecular formula C15H16N2O5S B4239642 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No. B4239642
M. Wt: 336.4 g/mol
InChI Key: DBZMGOCMWACEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, also known as MMNPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves the selective inhibition of certain ion channels in cells. This compound has been shown to bind to specific sites on ion channels, preventing them from opening and allowing ions to flow through. This inhibition of ion channels can have a variety of effects on cell function, depending on the type of ion channel being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide are dependent on the specific ion channels that are being inhibited. In neurons, for example, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been shown to inhibit voltage-gated sodium channels, leading to a decrease in the ability of neurons to generate action potentials. In muscle cells, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been shown to inhibit calcium channels, leading to a decrease in muscle contraction. In immune cells, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been shown to inhibit potassium channels, leading to a decrease in the ability of immune cells to proliferate and produce cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in lab experiments is its selectivity for certain ion channels. This allows researchers to study the function of specific ion channels without affecting other channels in the cell. However, one limitation of using 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide. One area of interest is the development of new analogs of this compound that have improved selectivity and reduced toxicity. Another area of interest is the use of 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in the study of ion channels in disease states, such as epilepsy or muscular dystrophy. Additionally, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide could be used in the development of new therapeutics that target specific ion channels in disease states. Overall, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a valuable tool for studying the function of ion channels in cells, and its potential applications in scientific research are vast.

Scientific Research Applications

2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been used extensively in scientific research as a tool to study the function of various ion channels in cells. This compound has been shown to selectively inhibit certain ion channels, making it a valuable tool for studying their function. 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been used to study the function of ion channels in a variety of cell types, including neurons, muscle cells, and immune cells.

properties

IUPAC Name

2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10-7-8-14(22-3)15(9-10)23(20,21)16-12-5-4-6-13(11(12)2)17(18)19/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZMGOCMWACEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.